![molecular formula C20H15FN2OS2 B2494186 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide CAS No. 886960-03-8](/img/structure/B2494186.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide
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Overview
Description
This chemical compound belongs to a class of compounds that have been synthesized and studied for their structural and chemical properties. These compounds often contain benzo[d]thiazol, thiophene, and benzamide groups, which contribute to their unique chemical behavior and potential applications in various fields, excluding drug use and dosage information as requested.
Synthesis Analysis
The synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has been explored, demonstrating different substituents on the benzamide ring affecting their molecular structure and supramolecular aggregation. These synthesis efforts highlight the versatility of methods to create compounds with specific structural features (Sagar et al., 2018).
Molecular Structure Analysis
Research on molecular structure focuses on the conformational aspects and the supramolecular aggregation of synthesized compounds. For example, studies have shown that the six-membered ring can adopt a half-chair conformation, and the molecular conformations, although similar, can lead to different modes of supramolecular aggregation based on the substituents present (Sagar et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds are influenced by their structural components. The presence of fluorine, benzothiazole, and thiophene groups plays a significant role in determining their chemical reactions, such as their participation in metal-catalyzed C-H bond functionalization reactions due to the N,N-bidentate directing group (Al Mamari et al., 2019).
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including compounds related to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide, have been extensively studied for their anticancer properties. Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones and evaluated their anticancer activity, showing promising cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells (Osmaniye et al., 2018). Similarly, Hutchinson et al. (2001) developed fluorinated benzothiazoles that demonstrated potent cytotoxicity in breast cancer cell lines, highlighting the potential of fluorinated derivatives in cancer treatment (Hutchinson et al., 2001).
Antimicrobial Applications
Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited promising antimicrobial activity against a variety of bacterial and fungal strains. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Desai et al., 2013).
Materials Science Applications
In materials science, the fluorescence properties of benzothiazole derivatives have been explored. Kundu et al. (2019) studied triphenylamine–benzothiazole derivatives, which showed temperature-controlled fluorescence switching in polar solvents, suggesting applications in optical materials and sensors (Kundu et al., 2019). Similarly, Lu and Xia (2016) developed a V-shaped molecule based on benzo[d]thiazole, demonstrating morphology-dependent fluorochromism, which could be useful in security inks and sensing applications (Lu & Xia, 2016).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been reported to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .
Biochemical Pathways
Based on the known activities of similar benzothiazole derivatives, it can be inferred that this compound may interfere with bacterial growth and proliferation by disrupting essential cellular processes .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that these compounds have a favorable pharmacokinetic profile .
Result of Action
Based on the known activities of similar benzothiazole derivatives, it can be inferred that this compound may exert antibacterial effects by inhibiting bacterial growth and proliferation .
Future Directions
The future directions for research on “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide” and similar compounds could include further exploration of their anti-tubercular properties, investigation of other potential medicinal properties, and optimization of their synthesis methods .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS2/c1-11-12(2)25-20(23-18(24)13-7-3-4-8-14(13)21)17(11)19-22-15-9-5-6-10-16(15)26-19/h3-10H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZHHGEQWOXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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